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Compound of Interest

Azepan-1-yl-(3-
Compound Name: )
iodophenyl)methanone

cat. No.: B3131112

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Azepan-1-yl-(3-iodophenyl)methanone is not widely documented
in publicly available chemical databases. Consequently, a specific CAS number is not readily
available. The following guide is constructed based on established chemical principles and data
extrapolated from structurally analogous compounds.

Chemical Identity and Properties

While a registered CAS number for Azepan-1-yl-(3-iodophenyl)methanone has not been
identified, its chemical identity can be defined by its structure and systematic name.

e |[UPAC Name: azepan-1-yl(3-iodophenyl)methanone

The core structure consists of an azepane ring linked via an amide bond to a 3-iodophenyl
group. This structure suggests potential for investigation in medicinal chemistry, drawing
parallels from other known bioactive benzamides and azepane derivatives.

Physicochemical Properties (Predicted and
Comparative)

Quantitative data for the target compound is unavailable. The following table presents
computed properties for a structurally similar compound, Azepan-1-yl-[3-

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3131112?utm_src=pdf-interest
https://www.benchchem.com/product/b3131112?utm_src=pdf-body
https://www.benchchem.com/product/b3131112?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3131112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

(bromomethyl)phenyllmethanone, to provide estimated values.

Property Value (for C14H18BrNO) Data Source
Molecular Weight 296.20 g/mol PubChem[1]
Molecular Formula C14H18BrNO PubChem[1]
XLogP3 3.1 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 1 PubChem[1]
Rotatable Bond Count 2 PubChem[1]
Exact Mass 295.05718 Da PubChem[1]
Topological Polar Surface Area  20.3 A2 PubChem[1]

Note: The substitution of bromine with iodine would increase the molecular weight and likely
have minor effects on other calculated properties.

Synthesis and Experimental Protocols

The most direct synthetic route to Azepan-1-yl-(3-iodophenyl)methanone is the acylation of
azepane with 3-iodobenzoyl chloride. This is a standard amide bond formation reaction, often
performed under Schotten-Baumann conditions.[2][3]

Proposed Synthesis Workflow

The synthesis can be visualized as a two-step process starting from 3-iodobenzoic acid.
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Step 1: Acyl Chloride Formation
3-lodobenzoic Acid Thionyl Chloride (SOCI2) or
(CAS: 618-51-9) Oxalyl Chloride ((COCI)2)

+ SOCl2

Reflux

v Step 2: Amide Coupling (Schotten-Baumann)
3-lodobenzoyl Chloride Azepane . . -
(CAS: 1711-10-0) (CAS: 111-49-9) Base (e.g., Triethylamine, Pyridine)

+ Azepane, Base
in Aprotic Solvent

A A

Azepan-1-yl-(3-iodophenyl)methanone

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize Azepan-1-yl-(3-iodophenyl)methanone.

Materials:

3-lodobenzoyl chloride (1.0 eq)

Azepane (1.1 eq)

Triethylamine (1.5 eq) or Pyridine

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCOs) solution
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e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

o Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:

» Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
add azepane (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

o Addition of Base: Add triethylamine (1.5 eq) to the stirring solution.

e Acylation: Dissolve 3-iodobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
Add this solution dropwise to the cooled amine solution over 15-20 minutes. A precipitate
(triethylamine hydrochloride) may form.[2][4]

e Reaction: Allow the mixture to warm to room temperature and stir for 8-16 hours.[2] Monitor
the reaction progress using Thin Layer Chromatography (TLC).

o Workup:
o Quench the reaction by adding deionized water.

o Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with
saturated NaHCOs solution (2x) and brine (1x).

o Dry the organic layer over anhydrous MgSOQOa.

o Filter the drying agent and concentrate the filtrate under reduced pressure to yield the
crude product.

« Purification: Purify the crude product by flash column chromatography on silica gel, using an
appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure
Azepan-1-yl-(3-iodophenyl)methanone.

Potential Biological Activity and Signaling Pathways
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While the specific biological target of Azepan-1-yl-(3-iodophenyl)methanone is unknown,
analysis of its structural components allows for informed hypotheses regarding its potential
pharmacological profile.

o Azepane Moiety: Azepane is a privileged scaffold in medicinal chemistry. Derivatives have
shown activity as histamine H3 receptor ligands, protein kinase B (PKB) inhibitors, and have
been explored for their neuropharmacological properties.[5][6][7]

o (Phenyl)methanone Core: The phenyl(piperazin-1-yl)methanone scaffold has been identified
in reversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the
endocannabinoid system.[8][9] This suggests that related structures could interact with
serine hydrolases.

» 3-lodobenzoyl Group: The 3-iodobenzoyl moiety is present in IBNtxA (3-iodobenzoyl
naltrexamine), an atypical opioid analgesic that acts on p-opioid receptors.[10] This suggests
a potential for the target molecule to interact with G-protein coupled receptors (GPCRS).

Given these precedents, a plausible hypothesis is that Azepan-1-yl-(3-
iodophenyl)methanone could act as a modulator of a GPCR, such as an opioid or histamine
receptor.

Hypothetical Sighaling Pathway: GPCR Modulation

The following diagram illustrates a generalized GPCR signaling cascade that could be
modulated by a novel ligand.

Cell Membrane

Azepan-1-yl- binds | | 0 G(F)’Ci’;id @ _activates | G-Protein | _modulates | Effector Enzyme produces/inhibits _ ( Second Messenger Cellular Response
(3-iodophenyl)methanone Hist argnln e pR eceptor) (aBy) (e.g., Adenylyl Cyclase) (e.g., CAMP) (e.g., ! Neuronal Excitability),

Click to download full resolution via product page

Caption: Hypothetical GPCR signaling pathway for the title compound.
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Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of Azepan-1-yl-(3-iodophenyl)methanone for a
specific GPCR (e.g., y-opioid receptor).

Materials:
e Cell membranes expressing the target receptor.
» Radioligand specific for the target (e.g., [F(H]DAMGO for p-opioid receptor).

o Test compound: Azepan-1-yl-(3-iodophenyl)methanone, dissolved in DMSO and serially
diluted.

o Assay buffer (e.g., Tris-HCI with MgClz2).

» Non-specific binding control (a high concentration of a known unlabeled ligand, e.g.,
naloxone).[11]

o Glass fiber filters and a cell harvester.
 Scintillation cocktail and a liquid scintillation counter.
Procedure:

e Assay Preparation: In microcentrifuge tubes, combine the cell membranes, assay buffer, and
either:

o Vehicle (for total binding).
o Non-specific control (for non-specific binding).
o Varying concentrations of the test compound.

 Incubation: Add the radioligand to each tube to initiate the binding reaction. Incubate at a
defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

o Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters
using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound
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radioligand.

e Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the
radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific counts from total
counts. Plot the percentage of specific binding against the logarithm of the test compound
concentration. Use non-linear regression to determine the ICso (concentration of test
compound that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using
the Cheng-Prusoff equation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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